Superior Anti-Fibrillar Activity vs. 5-Aminoindole
In a direct comparative study of seventeen aminoindole carboxamide derivatives, the 4-aminoindole series consistently demonstrated better anti-fibrillar activity than the corresponding 5-aminoindole series against both alpha-synuclein and the 2N4R isoform of tau [1]. At 40 µM, compound 8 (a 4-aminoindole carboxamide derivative) reduced inclusion formation in M17D neuroblastoma cells expressing inclusion-prone αSynuclein3K::YFP [1].
| Evidence Dimension | Anti-fibrillar activity (qualitative ranking) |
|---|---|
| Target Compound Data | 4-aminoindole carboxamide derivatives: consistently better anti-fibrillar activity |
| Comparator Or Baseline | 5-aminoindole carboxamide derivatives: lower activity |
| Quantified Difference | Not explicitly quantified; activity rank order: 4-amino > 5-amino |
| Conditions | Thioflavin T fluorescence assays, photo-induced cross-linking (PICUP), and transmission electron microscopy (TEM) on alpha-synuclein and tau 2N4R isoform |
Why This Matters
For programs targeting protein aggregation in Alzheimer's or Parkinson's, 4-aminoindole-based scaffolds offer a clear advantage over 5-aminoindole alternatives, reducing the risk of false negatives in screening campaigns.
- [1] S. M. et al. (2023). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Results in Chemistry, 5, 100938. DOI: 10.1016/j.rechem.2023.100938 View Source
